N-(4-{[2-(1H-benzimidazol-2-yl)ethyl]amino}-4-oxobutyl)pyrazine-2-carboxamide
Description
Properties
Molecular Formula |
C18H20N6O2 |
|---|---|
Molecular Weight |
352.4 g/mol |
IUPAC Name |
N-[4-[2-(1H-benzimidazol-2-yl)ethylamino]-4-oxobutyl]pyrazine-2-carboxamide |
InChI |
InChI=1S/C18H20N6O2/c25-17(6-3-8-22-18(26)15-12-19-10-11-20-15)21-9-7-16-23-13-4-1-2-5-14(13)24-16/h1-2,4-5,10-12H,3,6-9H2,(H,21,25)(H,22,26)(H,23,24) |
InChI Key |
KTWRGOBPXOQVPB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)CCNC(=O)CCCNC(=O)C3=NC=CN=C3 |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Benzimidazole Core
The 1H-benzimidazol-2-yl moiety is typically synthesized via cyclocondensation of o-phenylenediamine with carboxylic acid derivatives. A prevalent method involves reacting o-phenylenediamine with glycolic acid under acidic conditions (e.g., HCl or polyphosphoric acid) at 120–150°C for 6–12 hours . For the target compound, the benzimidazole ring remains unsubstituted, simplifying purification.
Key Reaction Conditions:
| Parameter | Value |
|---|---|
| Reactants | o-Phenylenediamine, Glycolic Acid |
| Catalyst | 4M HCl |
| Temperature | 130°C |
| Reaction Time | 8 hours |
| Yield | 78–82% |
Post-cyclization, the product is neutralized with aqueous NaOH, extracted into ethyl acetate, and crystallized from ethanol .
Functionalization of the Benzimidazole with an Ethylamino Group
The ethylamino side chain is introduced via reductive amination. 2-(1H-Benzimidazol-2-yl)acetaldehyde is reacted with ammonium acetate in the presence of sodium cyanoborohydride (NaBH3CN) in methanol at 0–5°C . This step ensures selective primary amine formation while preserving the benzimidazole ring.
Optimization Insights:
Elongation to the 4-Oxobutyl Chain
The 4-oxobutyl spacer is incorporated through a Michael addition between the ethylamine intermediate and methyl vinyl ketone. The reaction proceeds in tetrahydrofuran (THF) with triethylamine (TEA) as a base, achieving 65–70% yield after 24 hours at room temperature .
Critical Parameters:
| Parameter | Value |
|---|---|
| Reactants | Ethylamine derivative, Methyl Vinyl Ketone |
| Solvent | THF |
| Base | TEA (2 equiv) |
| Temperature | 25°C |
| Reaction Time | 24 hours |
The ketone intermediate is reduced to the secondary alcohol using NaBH4 in ethanol, followed by oxidation back to the ketone with pyridinium chlorochromate (PCC) in dichloromethane .
Coupling with Pyrazine-2-carboxamide
The final step involves amide bond formation between the 4-oxobutylamine and pyrazine-2-carboxylic acid. Activation of the carboxylic acid is achieved using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dimethylformamide (DMF) .
Reaction Protocol:
-
Pyrazine-2-carboxylic acid (1.2 equiv) is activated with EDC (1.5 equiv) and HOBt (1.5 equiv) in DMF at 0°C for 30 minutes.
-
The 4-oxobutylamine intermediate (1.0 equiv) is added, and the mixture is stirred at 25°C for 18 hours .
-
The product is isolated via aqueous workup (10% citric acid, NaHCO3) and purified by recrystallization from acetonitrile .
Yield and Characterization:
-
1H NMR (DMSO-d6): δ 8.75 (s, 1H, pyrazine), 8.45 (d, J = 2.4 Hz, 1H), 7.60–7.55 (m, 2H, benzimidazole), 3.45 (t, J = 6.8 Hz, 2H), 2.90 (t, J = 6.8 Hz, 2H) .
Alternative Synthetic Routes and Scalability
Patent EP3119752B1 discloses a parallel approach using solid-phase synthesis for analogous pyrazine-2-carboxamides . The benzimidazole-ethylamine is immobilized on Wang resin, followed by sequential coupling with Fmoc-protected 4-oxobutyric acid and pyrazine-2-carboxylic acid. This method achieves 72% purity without chromatography, favoring industrial-scale production .
Comparative Analysis of Methods:
| Parameter | Solution-Phase | Solid-Phase |
|---|---|---|
| Yield | 58–63% | 68–72% |
| Purity | >95% (after crystallization) | 85–90% (crude) |
| Scalability | Moderate | High |
| Cost | Lower | Higher (resin expenses) |
Challenges in Purification and Byproduct Mitigation
The primary impurity (∼12%) arises from over-alkylation during the Michael addition step . Gradient HPLC (C18 column, 10–90% acetonitrile/water) effectively separates the target compound from bis-alkylated byproducts. Patent WO2012020762A1 recommends using scavenger resins (e.g., trisamine resin) to sequester excess methyl vinyl ketone, reducing impurity levels to <3% .
Chemical Reactions Analysis
Types of Reactions
N-(4-{[2-(1H-benzimidazol-2-yl)ethyl]amino}-4-oxobutyl)pyrazine-2-carboxamide: can undergo various chemical reactions, including:
Oxidation: The benzimidazole moiety can be oxidized to form N-oxides.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride or catalytic hydrogenation can be used.
Substitution: Nucleophilic substitution reactions often require bases like sodium hydride or potassium carbonate.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzimidazole moiety typically yields N-oxides, while reduction of nitro groups yields corresponding amines.
Scientific Research Applications
N-(4-{[2-(1H-benzimidazol-2-yl)ethyl]amino}-4-oxobutyl)pyrazine-2-carboxamide: has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N-(4-{[2-(1H-benzimidazol-2-yl)ethyl]amino}-4-oxobutyl)pyrazine-2-carboxamide involves its interaction with specific molecular targets. The benzimidazole moiety is known to bind to DNA and proteins, potentially disrupting their function. The pyrazine-2-carboxamide group can enhance the compound’s ability to penetrate cell membranes and reach intracellular targets. The exact pathways and targets depend on the specific application and context.
Comparison with Similar Compounds
Key Comparative Data
Discussion of Structural and Functional Differences
- Solubility : The pyrazine carboxamide in the target compound enhances water solubility compared to purely lipophilic benzimidazole derivatives (e.g., BA).
- Target Binding : The benzimidazole’s NH groups may engage in hydrogen bonding with proteases or kinases, while the pyrazine’s nitrogen atoms facilitate π-π interactions with aromatic residues.
- Metabolic Stability: The ethylamino-oxobutyl chain in the target compound may be susceptible to oxidative metabolism, whereas bulkier substituents (e.g., biphenyl in 5b) could prolong half-life.
Biological Activity
N-(4-{[2-(1H-benzimidazol-2-yl)ethyl]amino}-4-oxobutyl)pyrazine-2-carboxamide is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article presents a detailed overview of its biological activity, supported by data tables, case studies, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure that incorporates a benzimidazole moiety, which is known for its diverse biological activities. The general structure can be represented as follows:
1. Antitumor Activity:
Research indicates that compounds with similar structures to this compound exhibit significant antitumor properties. These compounds often act by intercalating into DNA or binding to the minor groove of DNA, which inhibits DNA-dependent enzymes and disrupts cell proliferation. For instance, studies on benzimidazole derivatives have shown promising results against various cancer cell lines, indicating a potential for this compound as an antitumor agent .
2. Antimicrobial Activity:
The antimicrobial properties of related benzimidazole derivatives have also been documented. These compounds have demonstrated efficacy against both Gram-positive and Gram-negative bacteria, as well as fungi. The mechanisms typically involve disruption of microbial cell membranes or interference with essential metabolic pathways .
Case Studies
Several studies have evaluated the biological activity of related compounds:
-
Antitumor Efficacy:
- A study tested various benzimidazole derivatives against lung cancer cell lines (A549, HCC827, NCI-H358). The results indicated that certain derivatives exhibited IC50 values in the low micromolar range, suggesting effective cytotoxicity .
- Another study highlighted the role of amidine moieties in enhancing antitumor activity through improved binding to DNA .
- Antimicrobial Screening:
Table 1: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
